molecular formula C21H19N5O2S B2550432 N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-63-7

N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2550432
CAS No.: 852376-63-7
M. Wt: 405.48
InChI Key: SXOQJBABCPNNFL-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
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Biological Activity

N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : The initial step often includes the reaction of 4-methoxyphenyl hydrazine with appropriate carbonyl compounds to form the triazole structure.
  • Thioacetic Acid Introduction : The thioacetamide moiety is introduced through nucleophilic substitution reactions.
  • Benzylation : Finally, benzyl groups are introduced via alkylation reactions with benzyl halides.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. A study demonstrated that derivatives of [1,2,4]triazoles can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways including:

  • Inhibition of Kinase Activity : Some derivatives have been shown to inhibit kinases involved in cancer progression, such as RET kinase .
  • Cell Cycle Arrest : Compounds lead to cell cycle arrest at the G2/M phase in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that triazole derivatives possess activity against a range of bacterial strains and fungi. For instance:

  • Antibacterial Efficacy : Certain derivatives have demonstrated significant inhibition against Mycobacterium bovis BCG with MIC values as low as 31.25 μg/mL .
  • Antifungal Activity : Similar structures have shown effectiveness against common fungal pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in cell signaling pathways associated with cancer growth.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells leading to apoptosis.
  • Targeting Specific Pathways : Research suggests that it could target pathways like the PI3K/Akt and MAPK signaling cascades crucial for tumor survival and proliferation.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • A clinical trial involving a related compound showed promising results in terms of tumor reduction and patient survival rates when combined with standard chemotherapy regimens .

Data Tables

Biological ActivityMechanismReference
AnticancerKinase inhibition
AntimicrobialBacterial inhibition (MIC 31.25 μg/mL)
AntifungalEffective against fungal pathogens

Properties

IUPAC Name

N-benzyl-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-28-17-9-7-16(8-10-17)21-24-23-18-11-12-20(25-26(18)21)29-14-19(27)22-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOQJBABCPNNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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